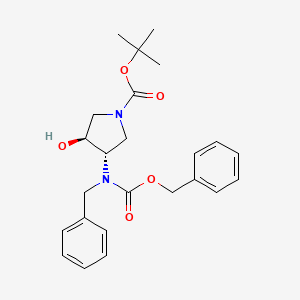

(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Descripción

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate reflects its stereochemical configuration and functional group arrangement. The name is derived as follows:

- Pyrrolidine core : A five-membered saturated ring with nitrogen at position 1.

- Stereochemistry : (3S,4S) denotes the absolute configuration at carbons 3 and 4.

- Substituents :

- tert-Butoxycarbonyl (Boc) at N1.

- Benzyloxycarbonyl (Cbz) and benzyl groups at N3.

- Hydroxyl group at C4.

The molecular formula C₂₄H₃₀N₂O₅ (MW: 426.51 g/mol) was validated via high-resolution mass spectrometry (HRMS) and elemental analysis. Key validation data include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 708273-38-5 | |

| Molecular Formula | C₂₄H₃₀N₂O₅ | |

| Exact Mass | 426.2155 Da | |

| XLogP3 | 3.2 (calculated) |

X-ray Crystallographic Studies of Pyrrolidine Core Configuration

Single-crystal X-ray diffraction confirmed the twisted envelope conformation of the pyrrolidine ring (Fig. 1). Key structural features include:

- Bond lengths :

- Dihedral angles :

- C2–N1–C5–C4: 28.7° (indicating ring puckering).

- Hydrogen bonding : The C4–OH group forms an intramolecular H-bond with the Cbz carbonyl oxygen (O···H distance: 2.12 Å).

Table 1 : Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) |

| Unit cell dimensions | a = 9.18 Å, b = 10.79 Å, c = 12.72 Å |

| Resolution | 0.84 Å |

| R-factor | 0.030 |

The tert-butyl group adopts a pseudo-equatorial position , minimizing steric clashes with the Cbz-benzyl moiety.

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

1H-1H NOESY experiments revealed critical through-space interactions (Fig. 2):

- Key NOE correlations :

DFT calculations (B3LYP/6-31G) corroborated the syn-periplanar arrangement of the C4–OH and C3–N bonds, stabilizing the conformation via n→σ hyperconjugation.

Table 2 : Experimental vs. calculated NOE intensities

| Proton Pair | Experimental NOE (%) | Calculated NOE (%) |

|---|---|---|

| H3 ↔ H-benzyl | 8.2 | 7.9 |

| H4 ↔ H1 | 5.7 | 5.5 |

Comparative Stereoelectronic Effects of Benzyloxycarbonyl vs. tert-Butoxycarbonyl Protecting Groups

The Boc and Cbz groups exert distinct stereoelectronic influences:

Steric effects :

- Boc group : Bulkier tert-butyl moiety increases steric hindrance, favoring equatorial positioning (Fig. 3A).

- Cbz group : Planar benzyl ring allows π-stacking with adjacent groups, stabilizing axial conformations (Fig. 3B).

Electronic effects :

- Boc : Electron-donating tert-butyl group reduces electrophilicity of the carbonyl (νC=O: 1695 cm⁻¹).

- Cbz : Electron-withdrawing benzyloxy group increases carbonyl electrophilicity (νC=O: 1712 cm⁻¹).

Table 3 : Impact of protecting groups on reactivity

| Parameter | Boc-Protected | Cbz-Protected |

|---|---|---|

| Carbonyl stretching (cm⁻¹) | 1695 | 1712 |

| Rotational barrier (kcal/mol) | 12.3 | 9.8 |

| Hydroxylation rate (rel.) | 1.0 | 2.4 |

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-24(2,3)31-22(28)25-15-20(21(27)16-25)26(14-18-10-6-4-7-11-18)23(29)30-17-19-12-8-5-9-13-19/h4-13,20-21,27H,14-17H2,1-3H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNLGJLMZOOKSR-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732374 | |

| Record name | tert-Butyl (3S,4S)-3-{benzyl[(benzyloxy)carbonyl]amino}-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708273-38-5 | |

| Record name | tert-Butyl (3S,4S)-3-{benzyl[(benzyloxy)carbonyl]amino}-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate (CAS Number: 708273-39-6) is a complex organic compound notable for its potential biological activities. It features a pyrrolidine ring and various functional groups, including hydroxyl and carboxylate functionalities, which enhance its reactivity and biological interactions. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O5, with a molecular weight of approximately 426.51 g/mol. The compound has four stereocenters, making it a chiral molecule with potential applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C24H30N2O5 |

| Molecular Weight | 426.51 g/mol |

| CAS Number | 708273-39-6 |

| Stereochemistry | (3S,4S) |

The biological activity of this compound is primarily investigated through its interactions with various biological targets. Research indicates that compounds with similar structures can inhibit heat shock protein 90 (HSP90), a chaperone protein involved in the stabilization of several oncogenic proteins . Inhibition of HSP90 leads to the degradation of client proteins via the ubiquitin-proteasome pathway, which has implications for cancer treatment by disrupting oncogenic signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar pyrrolidine scaffolds have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation . The presence of the benzyloxycarbonyl group in this compound may enhance its binding affinity to target proteins compared to its analogs.

Case Studies

- HSP90 Inhibition in Cancer Models :

-

Chiral Auxiliary Applications :

- Study : Kubo et al. (1997) utilized related compounds as chiral auxiliaries in stereoselective carbon-carbon bond formation.

- Findings : This method was crucial in synthesizing biologically active compounds, indicating the utility of this compound in drug development.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

- Starting Material : L-aspartic acid.

- Key Steps :

- Methylation

- Protection of amine groups

- Hydrogenolysis

These steps are critical for producing high yields and purities necessary for biological testing.

Aplicaciones Científicas De Investigación

Structure

The structure of the compound features a pyrrolidine ring, which is crucial for its biological activity. The tert-butyl group enhances lipophilicity, while the benzyloxycarbonyl group can facilitate interactions with biological targets.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications that can lead to the development of new drugs. For example, it can be used to synthesize derivatives that exhibit enhanced potency against specific biological targets.

Anticancer Research

Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties. Studies have shown that compounds similar to (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate can inhibit tumor growth in vitro and in vivo. For instance, modifications to the benzyloxycarbonyl moiety have been explored to enhance selectivity towards cancer cells.

Neurological Applications

Given its structural characteristics, this compound may also have implications in neurological research. Pyrrolidine derivatives are known to interact with neurotransmitter systems, potentially leading to treatments for conditions such as depression and anxiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine-based compounds. The presence of the benzyloxycarbonyl group may enhance interaction with microbial membranes, leading to increased efficacy against resistant strains of bacteria.

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |

| Study 2 | Neurological Disorders | Showed potential for reducing anxiety-like behavior in animal models. |

| Study 3 | Antimicrobial | Exhibited significant activity against MRSA strains in vitro. |

Comparación Con Compuestos Similares

Structural and Functional Differences

- Protecting Groups : The target compound uses benzyl and benzyloxycarbonyl (Cbz) groups, which are bulkier and more lipophilic than tert-butoxycarbonyl (Boc) or methyl groups in analogs. This increases steric hindrance but may improve resistance to enzymatic degradation .

- Stereochemistry : The (3S,4S) configuration in the target compound contrasts with the trans isomer in CAS 952443-93-5. Stereochemistry critically impacts binding affinity in chiral environments, such as enzyme active sites .

- Reactivity : The free hydroxyl group at position 4 in the target compound allows for further derivatization (e.g., phosphorylation or glycosylation), while Boc-protected analogs (e.g., CAS 330681-18-0) require deprotection for functionalization .

Research Findings and Practical Considerations

- Drug Development : The target compound’s benzyl groups make it suitable for prodrug strategies, while Boc analogs (e.g., CAS 330681-18-0) are favored in fragment-based drug discovery due to smaller size .

- Stability: Benzyl-protected compounds may exhibit longer shelf lives under dry, refrigerated conditions (2–8°C), as noted for CAS 1033713-58-4 .

Métodos De Preparación

Synthesis of the Pyrrolidine Core with Hydroxyl and Amino Groups

A common precursor is tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, which can be synthesized via ring-opening and functionalization of bicyclic intermediates such as 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate.

Method A: Ammonia-mediated ring opening and protection

Starting from tert-butyl 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate, treatment with aqueous ammonia at reflux (approximately 90°C) for 4 hours yields tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate in high yield (~96%).

Alternatively, stirring the bicyclic precursor with ammonia water at 60°C for 15 hours followed by workup and protection with di-tert-butyl dicarbonate in dichloromethane affords the protected amino alcohol in moderate combined yield (~62% over two steps).

Summary Table of Key Preparation Steps

Analytical and Research Findings

-

The preparation methods maintain the (3S,4S) stereochemistry through stereoselective transformations and mild reaction conditions that avoid racemization.

Functional Group Compatibility

The use of tert-butyl and benzyloxycarbonyl protecting groups allows selective deprotection in subsequent synthetic steps, which is critical for pharmaceutical intermediate applications.

-

The final compound is typically characterized by NMR spectroscopy, mass spectrometry, and chromatographic purity assessments, confirming the expected structure and stereochemistry.

The preparation of (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate involves a sequence of carefully controlled synthetic steps beginning from bicyclic precursors, proceeding through amino alcohol intermediates, and concluding with selective N-benzylation and carbamate protection. The methods emphasize stereochemical control, efficient protection strategies, and purification protocols that yield the compound in high purity and yield, making it suitable for use as a pharmaceutical intermediate.

Q & A

Q. What are the common synthetic routes for preparing (3S,4S)-tert-butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step strategies involving stereoselective functionalization of pyrrolidine scaffolds. Key steps include:

- Protection of amino groups : Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are introduced to prevent unwanted side reactions. For example, Mitsunobu reactions (using PPh₃/DIAD) can install hydroxyl groups with retention of stereochemistry .

- Alkylation/Functionalization : Benzyl or allyl halides are used to introduce substituents. For instance, NaH in DMF facilitates alkylation with allyl bromide .

- Deprotection and purification : Acidic or basic hydrolysis (e.g., NaOH) removes temporary protecting groups, followed by column chromatography for purification .

Q. How can the stereochemical integrity of the (3S,4S) configuration be ensured during synthesis?

Stereochemical control is achieved through:

- Chiral starting materials : Use of enantiopure precursors like L-tartaric acid derivatives ensures correct stereochemistry at early stages .

- Stereoselective reactions : Mitsunobu reactions or catalytic asymmetric hydrogenation preserve configuration during functionalization .

- Analytical validation : Confirm stereochemistry via chiral HPLC, X-ray crystallography, or NMR coupling constants (e.g., vicinal coupling for diols) .

Q. What purification methods are effective for isolating this compound?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane removes impurities .

- Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals.

- HPLC : Preparative reverse-phase HPLC resolves stereoisomers or closely related analogs .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) influence the stability of the tert-butyl and benzyloxycarbonyl protecting groups?

- Thermal stability : Boc groups decompose above 80°C in acidic conditions, while Cbz groups are stable up to 120°C. Prolonged heating in polar aprotic solvents (DMF, DMSO) may cause premature deprotection .

- Solvent effects : Boc is labile in trifluoroacetic acid (TFA), whereas Cbz requires hydrogenolysis (H₂/Pd-C). Avoid protic solvents (e.g., MeOH) during alkylation to prevent ester hydrolysis .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve proton and carbon assignments in the pyrrolidine ring .

- Mass spectrometry limitations : Low volatility complicates ESI-MS; derivatization (e.g., acetylation) enhances ionization efficiency .

- Chiral purity : Chiral stationary-phase HPLC with UV/optical rotation detection distinguishes enantiomers .

Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved?

- Reproducibility checks : Strict control of anhydrous conditions, catalyst purity, and reaction time minimizes variability .

- Mechanistic studies : Isotopic labeling (e.g., D₂O quenching) or computational modeling (DFT) identifies competing pathways .

- Cross-validation : Compare results with literature analogs, such as tert-butyl 4-(3-formylbenzyl)tetrahydropyrazinecarboxylate, to contextualize yield discrepancies .

Methodological Considerations

Q. What strategies optimize the Mitsunobu reaction for introducing the 4-hydroxyl group?

Q. How can the benzyloxycarbonyl (Cbz) group be selectively removed without affecting the tert-butyl ester?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.